

A Technical Guide to the Spectroscopic Analysis of 3-Fluoro-5-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzonitrile

Cat. No.: B027671

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Abstract: This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the molecular structure of **3-Fluoro-5-nitrobenzonitrile** (CAS No. 110882-60-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols, derived from standard laboratory practices for similar aromatic compounds, are provided to guide researchers in acquiring and interpreting spectral data. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

3-Fluoro-5-nitrobenzonitrile is an aromatic compound featuring three key functional groups: a nitrile ($-C\equiv N$), a nitro group ($-NO_2$), and a fluorine atom ($-F$) substituted on the benzene ring. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application, and this is primarily achieved through a combination of spectroscopic methods. This guide outlines the expected data from 1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and Mass Spectrometry, provides detailed experimental protocols for obtaining such data, and illustrates the logical workflow of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Fluoro-5-nitrobenzonitrile**. These predictions are based on the analysis of its chemical structure and established spectroscopic principles for aromatic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.6	Triplet	1H	$J(\text{H-F}) \approx 2.5$, $J(\text{H-H}) \approx 2.5$	Ar-H (H-4)
~8.4	Triplet	1H	$J(\text{H-F}) \approx 2.5$, $J(\text{H-H}) \approx 2.5$	Ar-H (H-6)
~8.2	Triplet of Triplets	1H	$J(\text{H-F}) \approx 8.0$, $J(\text{H-H}) \approx 2.5$	Ar-H (H-2)

Solvent: CDCl_3 or DMSO-d_6 , Reference: TMS at 0.00 ppm. Note: Aryl protons on a substituted benzene ring typically appear in the 6.5-8.5 ppm range.[\[1\]](#)[\[2\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Assignment
~163 (doublet, $^1J(\text{C-F}) \approx 250$ Hz)	C-F (C-3)
~149 (singlet)	C-NO ₂ (C-5)
~135 (doublet, $^3J(\text{C-F}) \approx 8$ Hz)	C-H (C-4)
~130 (doublet, $^3J(\text{C-F}) \approx 8$ Hz)	C-H (C-6)
~120 (doublet, $^2J(\text{C-F}) \approx 20$ Hz)	C-H (C-2)
~116 (singlet)	C-CN (C-1)
~115 (doublet, $^4J(\text{C-F}) \approx 3$ Hz)	-C \equiv N

Solvent: CDCl_3 or DMSO-d_6 . Note: Carbons in aromatic rings typically absorb in the 120-150 ppm range.^[3]

Table 3: Predicted ^{19}F NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -110	Triplet of Triplets	Ar-F

Reference: CFCl_3 at 0.00 ppm.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2230	Strong	$\text{C}\equiv\text{N}$ stretch
~1600, ~1475	Medium-Strong	Aromatic C=C ring stretch
~1530, ~1350	Strong	Asymmetric and Symmetric N-O stretch of NO_2
~1250	Strong	C-F stretch
~900-675	Strong	C-H out-of-plane ("oop") bending

Sample Preparation: KBr pellet or thin solid film.

Table 5: Predicted Mass Spectrometry Data

m/z	Predicted Relative Intensity (%)	Assignment
166	~100	[M] ⁺ (Molecular Ion)
136	Moderate	[M - NO] ⁺
120	Moderate	[M - NO ₂] ⁺
93	Low	[M - NO ₂ - HCN] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3-Fluoro-5-nitrobenzonitrile**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
- Instrumentation and Data Acquisition:
 - The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
 - Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to obtain sharp spectral lines.^[4]
 - ¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.

- ^{13}C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A higher sample concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
- ^{19}F NMR: A one-pulse experiment is used, with a spectral width appropriate for fluorine chemical shifts.

3.2. FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[\[5\]](#)
 - Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.[\[5\]](#)
 - Gently mix the sample and KBr to ensure a homogeneous mixture. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[\[6\]](#)
 - Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[\[7\]](#)
- Data Acquisition:
 - Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.
 - Place the sample pellet in the spectrometer's sample holder.
 - An infrared beam is passed through the sample, and the transmitted light is detected. The resulting interferogram is converted to a spectrum using a Fourier Transform. The spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

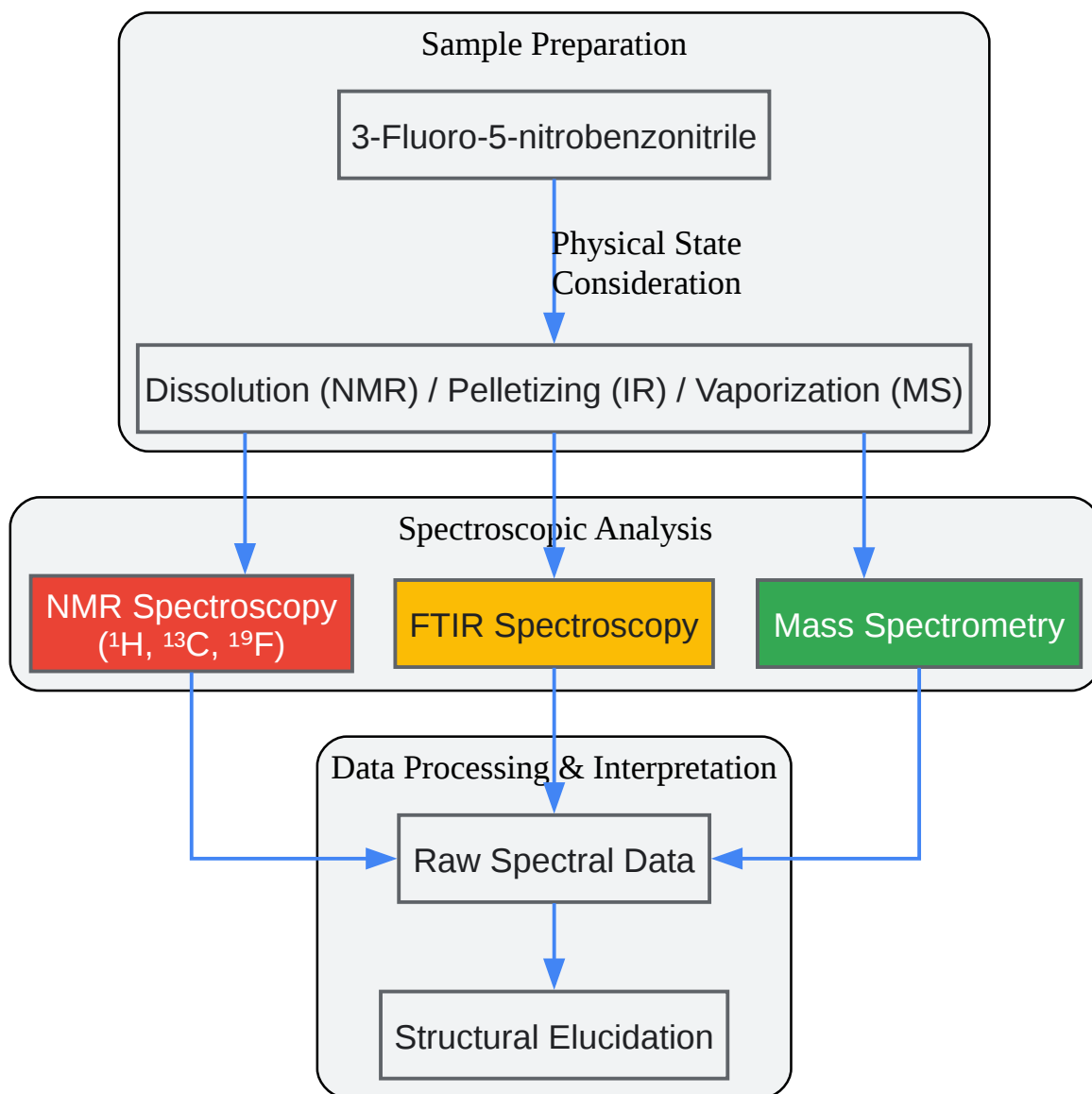
3.3. Mass Spectrometry (Electron Ionization)

- Sample Introduction:

- A small amount of the pure, solid sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe.
- Ionization:
 - The sample is vaporized by heating in a high vacuum.
 - In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[8][9]}
 - This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$), which may then undergo fragmentation.^{[10][11]}
- Mass Analysis and Detection:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

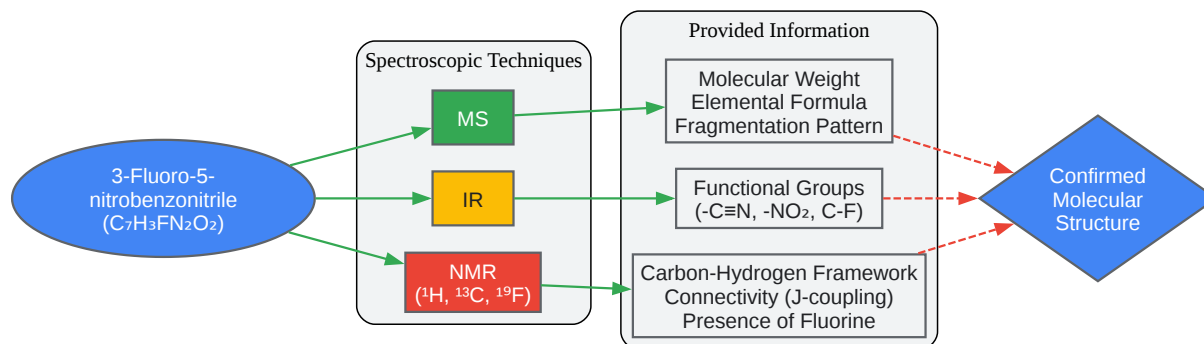
Visualization of Analytical Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship of complementary data from NMR, IR, and MS.

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